

The Origin of Iopamidol EP Impurity C: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Iopamidol ep impurity C*

CAS No.: 87932-07-8

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol, a non-ionic, low-osmolar iodinated contrast agent, is a cornerstone of modern diagnostic imaging. Its favorable safety and tolerability profile have made it an indispensable tool in procedures such as angiography, urography, and computed tomography (CT) scans. The manufacturing of high-purity Iopamidol is a complex multi-step synthesis that demands rigorous control over process parameters and potential impurities. Among the impurities listed in the European Pharmacopoeia (EP), **Iopamidol EP Impurity C** presents a unique challenge in understanding its origin and implementing effective control strategies. This technical guide provides a comprehensive exploration of the genesis of **Iopamidol EP Impurity C**, delving into its formation as a process-related impurity during the synthesis of Iopamidol.

Unraveling the Identity of Iopamidol EP Impurity C

Iopamidol EP Impurity C is chemically defined as 5-(Acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide[1][2]. A structural comparison with the active pharmaceutical ingredient (API), Iopamidol, reveals a critical difference in the

side chain at the C-5 position of the tri-iodinated benzene ring. While lopamidol possesses a (2S)-2-hydroxypropanamido group, Impurity C features a simpler acetylamino group. This seemingly minor structural variance points towards its origin within the synthetic pathway of lopamidol.



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The Synthetic Pathway of lopamidol: A Fertile Ground for Impurity Formation

The synthesis of lopamidol is a sophisticated process that typically begins with 5-nitroisophthalic acid. A common synthetic route involves the following key transformations:

- **Reduction:** The nitro group of 5-nitroisophthalic acid is reduced to an amino group, yielding 5-aminoisophthalic acid.
- **Iodination:** The aromatic ring is tri-iodinated to produce 5-amino-2,4,6-triiodoisophthalic acid.
- **Activation:** The carboxylic acid groups are converted to more reactive acyl chlorides, forming 5-amino-2,4,6-triiodoisophthaloyl dichloride.
- **Amidation:** The acyl chlorides are reacted with 2-amino-1,3-propanediol (serinol) to form the corresponding diamide.
- **Acylation:** The amino group at the C-5 position is acylated with (S)-2-acetoxypropionyl chloride.

- Hydrolysis: The acetyl protecting group on the side chain is removed to yield the final lopamidol product.



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Pinpointing the Origin of Impurity C: A Tale of Two Hypotheses

The structural nature of **lopamidol EP Impurity C** strongly suggests its formation during the acylation step of the synthesis. Two primary hypotheses can be postulated for its emergence:

Hypothesis 1: The "Imperfect" Acylating Agent

The acylation of the C-5 amino group is a critical step that introduces the chiral side chain characteristic of lopamidol. The reagent of choice for this transformation is (S)-2-acetoxypropionyl chloride. However, the synthesis of this chiral acylating agent from lactic acid can be challenging, and it may contain process-related impurities.

One such potential impurity is acetyl chloride. If present in the (S)-2-acetoxypropionyl chloride reagent, acetyl chloride would compete in the acylation reaction, leading to the formation of the N-acetylated impurity, which is precisely the structure of **lopamidol EP Impurity C**.



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This hypothesis is supported by the fact that acetyl chloride is a common and simple acylating agent that could potentially be formed as a byproduct or remain as an unreacted starting material in the synthesis of more complex acyl chlorides.

Hypothesis 2: A Side Reaction of the Key Intermediate

An alternative pathway for the formation of Impurity C involves a side reaction of the key intermediate, 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodoisophthalamide, with a source of an acetyl group present in the reaction mixture. While the primary acylating agent is (S)-2-acetoxypropionyl chloride, other components in the reaction medium could potentially act as acetyl donors under certain conditions.

For instance, if acetic anhydride or acetic acid is present as a residual solvent or a byproduct from a previous step, it could, under catalytic conditions (e.g., presence of a base), lead to the acetylation of a small fraction of the 5-amino intermediate.



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While this hypothesis is chemically plausible, the presence of a significant amount of a competing acetyl source would be required. Given the controlled nature of pharmaceutical manufacturing, the "Imperfect Acylating Agent" hypothesis is generally considered the more probable origin of **lopamidol EP Impurity C**.

The Role of Degradation: A Less Likely Contributor

Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions, including acid, base, oxidation, heat, and light[3][4][5][6][7]. While lopamidol can degrade under these conditions, the formation of Impurity C as a primary degradation product is not widely reported. Degradation of lopamidol typically involves deiodination, hydrolysis of the amide bonds in the side chains, or other complex transformations[8][9]. The specific formation of the acetylamino group from the (2S)-2-hydroxypropanamido group through a degradation pathway is chemically less favorable under typical stress conditions. Therefore, **lopamidol EP Impurity C** is predominantly considered a process-related impurity rather than a degradant.

Analytical Detection and Control Strategies

The European Pharmacopoeia provides a detailed liquid chromatography (LC) method for the analysis of lopamidol and its related substances, including Impurity C[1].

European Pharmacopoeia HPLC Method for Iopamidol Related Substances



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Step-by-Step Protocol for Impurity C Identification:

- **Standard and Sample Preparation:** Prepare a reference solution of **Iopamidol EP Impurity C** and a test solution of the Iopamidol drug substance at the specified concentrations.
- **Chromatographic System:** Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- **Injection:** Inject the reference and test solutions into the chromatograph.
- **Data Analysis:** Identify the peak corresponding to Impurity C in the chromatogram of the test solution by comparing its retention time with that of the reference standard.
- **Quantification:** Quantify the amount of Impurity C in the drug substance using a suitable calibration method.



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Control Strategies:

Effective control of **lopamidol EP Impurity C** hinges on a multi-pronged approach:

- **Stringent Quality Control of Starting Materials:** The most critical control point is the quality of the acylating agent, (S)-2-acetoxypropionyl chloride. Rigorous testing of this raw material for the presence of acetyl chloride is paramount.
- **Process Optimization:** Optimization of the acylation reaction conditions, such as temperature, reaction time, and stoichiometry, can help to minimize the formation of side products.
- **Purification:** The final purification steps of lopamidol, which may include crystallization and chromatographic techniques, should be designed to effectively remove Impurity C to the level specified in the pharmacopoeia.
- **In-Process Controls:** Implementing in-process controls to monitor the formation of Impurity C during the synthesis can provide early warnings and allow for corrective actions.

Conclusion

lopamidol EP Impurity C, characterized by its acetylamino group, is a process-related impurity that most likely originates from the acylation step in the synthesis of lopamidol. The primary cause is believed to be the presence of acetyl chloride as an impurity in the (S)-2-

acetoxypionyl chloride acylating agent. While its formation as a degradation product is less probable, a comprehensive understanding of its synthetic origin is crucial for the development of robust control strategies. By implementing stringent quality control of raw materials, optimizing reaction conditions, and employing effective purification methods, manufacturers can ensure the production of high-purity Iopamidol that meets the rigorous standards of the European Pharmacopoeia, thereby safeguarding patient safety.

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